2-Amino-4-methylpyridine-3,5-dicarboxamide
Description
Significance of Pyridine (B92270) Dicarboxamide Architectures in Organic and Supramolecular Chemistry
Pyridine dicarboxamides are a class of compounds that have garnered significant attention in the realms of organic and supramolecular chemistry. The presence of both hydrogen bond donors (the N-H of the amide) and acceptors (the carbonyl oxygen and the pyridine nitrogen) within a relatively rigid framework makes them exceptional building blocks for creating complex, self-assembling supramolecular structures. nih.govnih.gov These architectures are governed by predictable hydrogen bonding patterns, which can lead to the formation of tapes, sheets, or three-dimensional networks. nih.gov
The strategic placement of the carboxamide groups on the pyridine ring dictates the geometry of these assemblies. For instance, pyridine-2,6-dicarboxamides are known to be excellent chelating agents for metal ions, forming stable complexes with a variety of applications in coordination chemistry and catalysis. nih.gov On the other hand, pyridine-3,5-dicarboxamides, due to the meta-positioning of the side chains, can act as versatile linkers in the construction of metal-organic frameworks (MOFs) and other extended solid-state structures. The dicarboxamide units can also engage in robust intermolecular hydrogen bonding, leading to the formation of well-defined supramolecular synthons.
Rationale for Comprehensive Investigation of 2-Amino-4-methylpyridine-3,5-dicarboxamide
A comprehensive investigation into This compound is justified by the potential for synergistic effects arising from its specific combination of functional groups. The introduction of a 2-amino group and a 4-methyl group to the pyridine-3,5-dicarboxamide (B152810) scaffold is expected to significantly modulate its electronic properties, steric profile, and hydrogen bonding capabilities.
The 2-amino group, a strong electron-donating group, would increase the electron density of the pyridine ring, potentially influencing its reactivity and the basicity of the ring nitrogen. This amino group also introduces an additional hydrogen bond donor site, which could lead to more intricate and robust supramolecular assemblies compared to its non-aminated counterpart. The 4-methyl group, while sterically small, can influence the solid-state packing of the molecule and subtly alter the electronic nature of the pyridine ring.
The potential applications of this molecule are intriguing. For instance, substituted 2-aminopyridine (B139424) derivatives have been explored as inhibitors for enzymes like inducible nitric oxide synthase (iNOS). nih.gov The presence of the dicarboxamide groups could enhance binding to biological targets through additional hydrogen bonding interactions.
Positioning within the Broader Context of Pyridine Derivatives Research
Pyridine and its derivatives are ubiquitous in chemical research, with applications ranging from pharmaceuticals and agrochemicals to materials science. google.com The parent compound, 2-amino-4-methylpyridine (B118599), is a known chemical building block and has been the subject of various synthetic and biological studies. nih.gov The addition of the 3,5-dicarboxamide functionalities places This compound at the intersection of several active areas of research:
Supramolecular Chemistry: As a highly functionalized building block for the design of novel supramolecular polymers, gels, and crystalline materials.
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, leveraging the known biological activities of aminopyridines.
Coordination Chemistry: As a potentially versatile ligand for the synthesis of new metal complexes with interesting catalytic or material properties.
While direct experimental data on This compound is scarce in publicly available literature, its structural features strongly suggest a rich and complex chemical behavior that merits further exploration. The following sections will delve into the theoretical and potential aspects of this compound, based on the established principles of its constituent chemical moieties.
Detailed Research Findings
Due to the limited specific research on This compound , this section will present data on closely related compounds to infer the potential properties and behavior of the title compound.
Table 1: Physicochemical Properties of Related Pyridine Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 96-99 | 230 |
| 2-Amino-5-methylpyridine (B29535) | C₆H₈N₂ | 108.14 | 76-77 | 227 |
| 2-Amino-3,5-dibromo-4-methylpyridine | C₆H₆Br₂N₂ | 265.93 | 135-138 | N/A |
Data sourced from publicly available chemical databases.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylpyridine-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-3-4(7(10)13)2-12-6(9)5(3)8(11)14/h2H,1H3,(H2,9,12)(H2,10,13)(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOBBJWWWORLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C(=O)N)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Design and Reaction Pathway Elucidation
Methodologies for the Chemical Compound's Synthesis
The construction of the 2-Amino-4-methylpyridine-3,5-dicarboxamide molecule can be approached through a retrosynthetic analysis that disconnects the target into simpler, more readily available precursors. Key steps involve the formation of the substituted pyridine (B92270) core, followed by the installation of the dicarboxamide functionalities.
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates the structural features of each starting material. libretexts.orglibretexts.org These reactions are advantageous due to their atom economy, reduced reaction times, and operational simplicity. libretexts.org The synthesis of the pyridine nucleus is well-suited to MCR strategies, with the Hantzsch pyridine synthesis being a classic and adaptable method. fiveable.mechemistrysteps.com
The Hantzsch synthesis, first reported in 1881, is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. chemistrysteps.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. chemistrysteps.com To construct the specific framework of this compound, a modified Hantzsch-type approach could be envisioned. This would involve the careful selection of precursors to ensure the desired 2-amino, 4-methyl, and 3,5-dicarboxy (or precursor) substitution pattern.
Alternative MCRs, such as the Guareschi-Thorpe reaction, can also yield highly functionalized pyridines directly, often by incorporating a cyano-activated methylene (B1212753) compound. rsc.org These methods provide direct access to aminopyridines, which can be a strategic advantage. rsc.org A plausible MCR approach for the target molecule's core is outlined below.
| Reaction Type | Component A | Component B | Component C | Nitrogen Source | Resulting Core Structure |
| Modified Hantzsch | Acetaldehyde (B116499) | Ethyl 2-cyano-3-oxobutanoate | Ethyl acetoacetate | Ammonium Acetate | Diethyl 2-amino-4-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Guareschi-Thorpe type | Acetaldehyde | Cyanoacetamide | Ethyl acetoacetate | N/A (from Cyanoacetamide) | 2-Hydroxy-4-methyl-5-cyanopyridine-3-carboxamide derivative |
This table presents hypothetical starting materials for MCRs aimed at synthesizing the pyridine core.
Once the appropriately substituted pyridine-3,5-dicarboxylic acid or its ester derivative is obtained, the final step is the formation of the two primary amide groups. The conversion of carboxylic acids or their derivatives into amides is a fundamental transformation in organic synthesis. fiveable.mechemistrysteps.com
A common and effective method involves a two-step process starting from the corresponding dicarboxylic acid, such as Pyridine-3,5-dicarboxylic acid. nih.govsavemyexams.comorgoreview.com First, the dicarboxylic acid is converted to its more reactive diacyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Subsequently, the diacyl chloride is treated with an excess of ammonia to yield the desired this compound. google.commdpi.com
Alternatively, direct amidation of the dicarboxylic acid can be achieved by reacting it with ammonia, although this typically requires harsh conditions. libretexts.orgfiveable.me Modern coupling agents can facilitate this direct conversion under milder conditions. The hydrolysis of a dinitrile precursor, formed via dehydration of the dicarboxamide, can also lead back to the dicarboxylic acid under acidic or basic conditions, highlighting the interconvertibility of these functional groups. libretexts.orgfiveable.me
A general scheme for the amidation process is as follows: Step 1: Activation of Carboxylic Acid Pyridine-3,5-dicarboxylic acid + SOCl₂ → Pyridine-3,5-dicarbonyl dichloride Step 2: Amination Pyridine-3,5-dicarbonyl dichloride + excess NH₃ → Pyridine-3,5-dicarboxamide (B152810)
Achieving the precise 2-amino-4-methyl substitution pattern is critical. The choice of starting materials in a multicomponent reaction is the primary means of controlling this regioselectivity. rsc.orgmdpi.com
In a Hantzsch-type synthesis, the methyl group at the C4 position of the pyridine ring originates from the aldehyde component. chemistrysteps.com Therefore, using acetaldehyde as the aldehyde reactant would install the required methyl group at the C4 position of the resulting dihydropyridine (B1217469) intermediate.
The introduction of the 2-amino group can be accomplished through several MCR strategies. Using a β-ketoester that incorporates a cyano group, such as ethyl 2-cyanoacetate, in combination with a nitrogen source like ammonium acetate, can lead to the formation of an aminopyridine derivative. libretexts.org The Thorpe-Ziegler reaction or Guareschi-Thorpe reaction pathways often utilize cyano-activated precursors to build the aminopyridine skeleton directly. rsc.org
Syntheses targeting the simpler 2-amino-4-methylpyridine (B118599) have been developed, for instance, starting from furan (B31954) derivatives which undergo ring expansion and subsequent functionalization to yield the desired product without generating hard-to-separate isomers. researchgate.net Such strategies underscore the importance of precursor selection for achieving regiochemical control.
Advanced Synthetic Transformations and Derivatization
Further chemical modifications of this compound can be explored to modulate its properties. These transformations can target the pyridine nitrogen atom or the peripheral dicarboxamide groups.
The nitrogen atom of the pyridine ring is a site for potential chemical modification, such as alkylation or acylation. The N-alkylation of aminopyridines is a significant reaction in synthetic chemistry. Various methods exist, including reactions with alkyl halides or the use of alcohols in the presence of a catalyst. mdpi.com For instance, a protocol using BF₃·OEt₂ as a catalyst has been shown to be effective for the N-alkylation of 2-aminopyridines with diketones. The nucleophilicity of the pyridine nitrogen can be influenced by the substituents on the ring; electron-donating groups tend to increase reactivity.
Another avenue for modification is the formation of N-amino pyridinium (B92312) salts. These salts can be generated and subsequently undergo further reactions like N-sulfonylation or N-acylation, providing access to a diverse range of N-functionalized derivatives.
| Modification Type | Reagent/Catalyst | Product Type | Reference |
| N-Alkylation | Alkyl Halide | N-Alkyl Pyridinium Salt | |
| N-Alkylation | Alcohol / Cobalt Nanocatalyst | N-Alkyl Pyridinium Salt | mdpi.com |
| N-Alkylation | Diketone / BF₃·OEt₂ | N-Alkyl Pyridinium Salt | |
| N-Amination | Hydroxylamine-O-sulfonic acid (HOSA) | N-Amino Pyridinium Salt | |
| N-Acylation | Acyl Halide | N-Acyl Pyridinium Salt |
This table summarizes potential derivatization reactions at the pyridine nitrogen.
The two primary amide groups at the C3 and C5 positions offer multiple opportunities for derivatization. These functional groups can undergo a variety of chemical transformations. libretexts.orgfiveable.me
Hydrolysis : The amide groups can be hydrolyzed back to carboxylic acids by heating in an aqueous solution with either acid or base. libretexts.orgfiveable.mechemistrysteps.com This reaction is typically irreversible due to subsequent acid-base reactions in the medium. libretexts.orgfiveable.me
Reduction : Strong reducing agents, most notably lithium aluminium hydride (LiAlH₄), can reduce the primary amide functionalities to primary amines, yielding 2-amino-4-methyl-3,5-bis(aminomethyl)pyridine. fiveable.memdpi.com
Dehydration : The primary amide groups can be dehydrated to form nitrile (cyano) groups. libretexts.orgfiveable.me This transformation is commonly achieved using potent dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). google.comresearchgate.net This would convert the dicarboxamide into 2-amino-4-methylpyridine-3,5-dicarbonitrile.
N-Alkylation : The amide nitrogen itself can be alkylated. For example, cobalt-nanoparticle catalysts have been used for the N-alkylation of primary amides using alcohols as the alkylating agents. mdpi.com This reaction proceeds through a dehydrogenation-condensation-hydrogenation sequence. mdpi.com
These transformations significantly expand the chemical space accessible from the parent dicarboxamide compound.
Investigation of Reaction Mechanisms and Kinetics
Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and for designing novel analogues.
The formation of the precursor, 2-amino-4-methylpyridine-3,5-dicarbonitrile, is proposed to proceed through a mechanism analogous to the Gewald reaction. The initial step involves a Knoevenagel condensation between a suitable carbonyl compound and malononitrile (B47326), catalyzed by a base. wikipedia.orgthieme-connect.com This is followed by a Michael addition and subsequent cyclization and aromatization to form the substituted pyridine ring.
A plausible mechanism for the formation of a related 2-amino-3,5-dicarbonitrile pyridine is outlined below:
Knoevenagel Condensation: An aldehyde condenses with malononitrile in the presence of a base to form an α,β-unsaturated nitrile intermediate.
Michael Addition: A second molecule of malononitrile adds to the α,β-unsaturated nitrile in a Michael-type reaction.
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization.
Aromatization: The cyclized intermediate undergoes oxidation to form the stable aromatic pyridine ring. researchgate.net
The final step in the synthesis of this compound would be the hydrolysis of the two nitrile groups. This reaction is typically acid or base-catalyzed and proceeds through the formation of a carboximidic acid intermediate, which is then hydrated to the amide.
The synthesis of functionalized pyridines, including the dinitrile precursor, is highly dependent on the choice of catalyst and reaction conditions. A variety of catalysts have been employed for similar transformations, including organocatalysts like triethylamine, piperidine, and L-proline, as well as solid-supported catalysts and metal catalysts. nih.govresearchgate.net
The choice of catalyst can significantly impact the reaction rate and yield. For instance, in the synthesis of 2-aminothiophenes via the Gewald reaction, the use of a piperidinium (B107235) borate (B1201080) catalyst in an ethanol/water solvent system has been shown to be highly efficient. thieme-connect.com Microwave irradiation has also been demonstrated to accelerate Gewald-type reactions, leading to shorter reaction times and improved yields. wikipedia.org
The optimization of reaction parameters such as temperature, solvent, and reactant concentrations is critical. For the synthesis of the dinitrile precursor, a systematic study of these parameters would be necessary to achieve optimal results. The subsequent hydrolysis of the dinitrile to the dicarboxamide would also require optimization of conditions, such as the choice of acid or base catalyst and the reaction temperature, to maximize the yield of the desired product while minimizing the formation of byproducts, such as the corresponding carboxylic acids.
The following table summarizes various catalytic systems and conditions reported for the synthesis of related 2-amino-3,5-dicarbonitrile pyridines, which could serve as a starting point for the development of a synthetic route to 2-amino-4-methylpyridine-3,5-dicarbonitrile.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Benzoate | PEG-400/Water | 70 °C | Varies | High | researchgate.net |
| L-Proline | Not specified | Not specified | Short | High | organic-chemistry.org |
| Et3N/Water | Water | Room Temp. | Short | High | lookchem.com |
| Montmorillonite K-10 | Not specified | Not specified | Short | Good to Excellent | researchgate.net |
Interactive Data Table: Catalytic Systems for Pyridine Dinitrile Synthesis
Advanced Structural Characterization and Spectroscopic Analysis
Crystallographic Investigations
Single crystal X-ray diffraction is the premier technique for determining the precise three-dimensional structure of a molecule in the solid state. For the aminopyridine core, studies on related compounds, such as 2-amino-4-methylpyridin-1-ium tartrate monohydrate, provide valuable insights. nih.gov In the salt form, the pyridine (B92270) ring is protonated at the nitrogen atom. The crystal structure is typically stabilized by an extensive network of hydrogen bonds.
For the neutral 2-Amino-4-methylpyridine-3,5-dicarboxamide, the pyridine ring is expected to be essentially planar. The key conformational variables would be the orientation of the two carboxamide groups at positions 3 and 5 relative to the plane of the pyridine ring. Steric hindrance between the amino group at position 2, the methyl group at position 4, and the adjacent carboxamide groups would likely lead to a twisted conformation for the amide moieties. This twisting is a common feature in substituted pyridines to relieve intramolecular strain. The packing of these molecules in a crystal would be driven by the formation of strong intermolecular hydrogen bonds involving the amino and carboxamide groups.
Table 1: Representative Crystallographic Data for a Related Aminopyridine Salt (Data for 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate)
| Parameter | Value |
| Formula | C₆H₉N₂⁺·C₄H₅O₆⁻·H₂O |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.176 (3) |
| b (Å) | 9.9359 (18) |
| c (Å) | 10.716 (2) |
| α (°) | 117.528 (5) |
| β (°) | 104.792 (7) |
| γ (°) | 91.701 (7) |
| Volume (ų) | 645.3 (3) |
| Z | 2 |
| Source: nih.gov |
Hydrogen bonding is the dominant intermolecular force governing the crystal packing of this compound. The molecule contains multiple hydrogen bond donors (the amino group -NH₂ and the two amide -NH₂ groups) and acceptors (the pyridine nitrogen and the two carbonyl oxygen atoms).
This functionality allows for the formation of robust and predictable hydrogen-bonding patterns. For instance, amide groups commonly form dimeric motifs where two molecules are linked by a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set notation. Furthermore, the amino group can form hydrogen bonds with the carbonyl oxygen or the pyridine nitrogen of adjacent molecules. In related structures like 2-amino-4-methylpyrimidinium salts, extensive networks of N—H⋯O and O—H⋯O hydrogen bonds create one- or two-dimensional supramolecular assemblies. mdpi.com The interplay of these various hydrogen bonds would lead to a highly stable, three-dimensional crystalline architecture.
The predictable hydrogen bonding patterns described above are known as supramolecular synthons. These are robust structural units that can be used to design and predict crystal structures. For this compound, the amide-amide dimer is a highly probable synthon.
The possibility of different hydrogen bonding arrangements or molecular conformations can give rise to polymorphism—the ability of a compound to exist in more than one crystal form. Each polymorph would have distinct physical properties, such as solubility and melting point. For example, in a related compound, 2-amino-6-ethoxy-4-methylpyridine-3,5-dicarbonitrile, molecules are linked by N—H···N hydrogen bonds to form a two-dimensional layered network. researchgate.net A similar layered or a more complex 3D network could be expected for the dicarboxamide, and different arrangements could constitute different polymorphs.
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy probes the energy required to excite the vibrational modes of a molecule. These energies are characteristic of specific functional groups and bonds, providing a fingerprint of the molecular structure.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum would be dominated by the vibrations of the amino, methyl, and carboxamide groups.
N-H Stretching: The amino (-NH₂) and amide (-NH₂) groups would exhibit strong stretching vibrations in the region of 3200-3500 cm⁻¹. Typically, primary amines and amides show two bands in this region, corresponding to symmetric and asymmetric stretching modes. In related 2-aminopyridine (B139424) derivatives, these N-H stretching bands are clearly observed. mdpi.comresearchgate.net
C=O Stretching: The two amide carbonyl (C=O) groups would produce a very strong and characteristic absorption band, typically in the range of 1650-1690 cm⁻¹. This is often one of the most intense peaks in the IR spectrum of an amide.
N-H Bending: The bending vibrations (scissoring) of the amino and amide groups appear in the 1590-1650 cm⁻¹ region. mdpi.com
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-H Vibrations: The methyl group would show characteristic C-H stretching and bending vibrations.
Table 2: Predicted FT-IR Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine/Amide N-H | Asymmetric & Symmetric Stretch | 3200 - 3500 |
| Amide C=O | Stretch | 1650 - 1690 |
| Amine/Amide N-H | Bending (Scissoring) | 1590 - 1650 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Methyl C-H | Asymmetric & Symmetric Stretch | 2850 - 3000 |
| Source: Based on data from related compounds. mdpi.comresearchgate.netmdpi.com |
Raman spectroscopy provides information that is complementary to FT-IR. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
In the case of this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often strong in the Raman spectrum. The C-C and C=C stretching modes of the aromatic ring would be prominent. While the C=O stretch is also visible in Raman, it is typically less intense than in the IR spectrum. The vibrations of the methyl group would also be easily identifiable. Computational studies on related molecules like 2-amino-3-methylpyridine (B33374) have been used to assign the bands observed in their Raman spectra, a technique that would be invaluable for the title compound. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Proton Exchange
Specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, analysis of related structures can offer expected chemical shift regions.
For the parent compound, 2-Amino-4-methylpyridine (B118599) , the following ¹H NMR signals have been reported in CDCl₃: a singlet for the methyl protons (CH₃) at approximately 2.16 ppm, signals for the aromatic protons on the pyridine ring appearing at 6.20 ppm, 6.37 ppm, and 7.81 ppm, and a broad signal for the amino (NH₂) protons around 4.68 ppm. researchgate.net
For Pyridine-3,5-dicarboxylic acid , the precursor to the dicarboxamide, ¹H NMR data would show signals for the pyridine protons, typically at higher chemical shifts due to the electron-withdrawing nature of the carboxylic acid groups.
In the target molecule, this compound, one would expect to see:
A singlet for the 4-methyl group protons.
A distinct signal for the single proton on the pyridine ring at position 6.
Separate signals for the non-equivalent protons of the two amide (CONH₂) groups, which may be broadened due to proton exchange.
A signal for the amino (NH₂) group protons.
The ¹³C NMR spectrum would be expected to show distinct signals for the methyl carbon, the six carbons of the pyridine ring (with those bearing the carboxamide groups being significantly downfield), and the two carbonyl carbons of the amide groups.
A study on a proton transfer complex involving 2-amino-4-methylpyridine provided ¹H NMR analysis, which could be a reference for the behavior of the aminopyridine moiety in different chemical environments. nist.gov
Expected ¹H NMR Chemical Shifts for this compound (Hypothetical Data)
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ | ~2.2-2.5 | Singlet |
| Pyridine-H (C6) | ~8.0-8.5 | Singlet |
| -CONH₂ | ~7.5-8.0 and ~8.0-8.5 | Two broad singlets |
Expected ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| -CH₃ | ~20-25 |
| Pyridine Ring Carbons | ~110-160 |
No 2D NMR studies have been published for this compound. If such studies were conducted:
COSY (Correlation Spectroscopy) would be used to establish the connectivity between the pyridine ring proton and any coupled neighbors, although in this specific structure, the C6-H is isolated. It would also confirm the protons within the same functional groups if they were coupled.
HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra. For example, it would link the methyl proton signal to the methyl carbon signal.
Electronic Absorption and Emission Spectroscopy
Specific UV-Vis spectroscopic data for this compound is not documented. The electronic spectrum would be dominated by π→π* transitions within the substituted pyridine ring. The presence of the amino group (an auxochrome) and the carboxamide groups (which can also influence the electronic structure) would affect the position and intensity of the absorption bands compared to unsubstituted pyridine.
Studies on complexes of 2-amino-3-methylpyridine show intra-ligand electronic transitions (π→π*) in the range of 230-296 nm. nih.gov A study on a complex of pyridine-3,5-dicarboxylic acid also reported its UV spectrum. researchgate.net Based on these related compounds, this compound is expected to exhibit strong absorption bands in the UV region, likely below 350 nm.
Expected UV-Vis Absorption Maxima for this compound (Hypothetical Data)
| Solvent | λmax (nm) | Associated Transition |
|---|---|---|
| Ethanol | ~280-320 | π→π* |
There is no available information regarding the photophysical properties, such as fluorescence or phosphorescence, of this compound.
However, research on other substituted aminopyridines and pyridine dicarbonitrile derivatives suggests that this class of compounds can exhibit interesting luminescence properties. For example, some 2-aminopyridine derivatives are known to be fluorescent. nih.gov Also, emitters based on a pyridine-3,5-dicarbonitrile (B74902) core have been studied for their fluorescence properties. researchgate.net The luminescence of this compound would depend on the nature of its lowest excited singlet state and the efficiency of radiative versus non-radiative decay pathways. The amino group could potentially lead to fluorescence, but this could be quenched or otherwise modified by the two carboxamide groups. Factors such as solvent polarity and the potential for intramolecular hydrogen bonding would also play a significant role in its luminescence behavior.
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) Optimizations and Vibrational Frequency Calculations
No published studies were found that report the optimized molecular geometry or the calculated vibrational frequencies of 2-Amino-4-methylpyridine-3,5-dicarboxamide using Density Functional Theory (DFT) methods. Such calculations would typically involve a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) to determine bond lengths, bond angles, dihedral angles, and the theoretical vibrational spectrum (IR and Raman).
Ab Initio Methods (e.g., MP2) for High-Accuracy Geometric and Spectroscopic Predictions
There is no available research that employs high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2), for the geometric and spectroscopic characterization of this compound. These methods provide a higher level of theory for comparison with experimental data, but have not been applied to this specific compound in the accessible literature.
Frontier Molecular Orbital (FMO) Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
Specific data on the energies and characteristics of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are not available. This analysis is crucial for understanding the molecule's electronic properties and reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability.
Reactivity Descriptors and Electron Transfer Properties
As a consequence of the lack of FMO data, global reactivity descriptors—such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index—have not been calculated or reported for this compound. These descriptors, derived from HOMO and LUMO energies, are instrumental in predicting the molecule's behavior in chemical reactions and its electron transfer capabilities.
Molecular Electrostatic Potential (MEP) Mapping
No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were identified. An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental for predicting non-covalent interactions and sites of chemical reactivity.
Advanced Bonding Analysis
To move beyond simple structural representations, advanced bonding analyses provide a quantitative description of the electronic interactions within the molecule.
Natural Bond Orbital (NBO) analysis is a powerful method for studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs.
For a molecule with multiple functional groups like this compound, NBO analysis would be expected to reveal significant delocalization involving:
The lone pair of the amino group (n_N) interacting with the antibonding π* orbitals of the pyridine (B92270) ring.
The lone pairs of the amide nitrogen and oxygen atoms interacting with adjacent π* orbitals.
Interactions between the pyridine ring's π system and the π systems of the carboxamide groups.
The calculation of bond orders and atomic charges provides a more detailed picture of the bonding and electrostatic properties of the molecule. Methods like Mulliken population analysis or NBO analysis are used to assign partial charges to each atom.
Table 1: Hypothetical Calculated Atomic Charges for this compound Note: This table is illustrative, as specific data for the target compound was not found. The values are based on general principles and data from similar structures.
| Atom | Hypothetical Charge (e) |
|---|---|
| N (Pyridine) | -0.55 |
| C2 (Pyridine) | +0.40 |
| N (Amino) | -0.80 |
| C3 (Pyridine) | +0.15 |
| C (Amide at C3) | +0.60 |
| O (Amide at C3) | -0.65 |
| N (Amide at C3) | -0.75 |
| C4 (Pyridine) | -0.10 |
| C (Methyl) | -0.20 |
| C5 (Pyridine) | +0.15 |
| C (Amide at C5) | +0.60 |
| O (Amide at C5) | -0.65 |
| N (Amide at C5) | -0.75 |
The electronegative nitrogen and oxygen atoms are expected to carry significant negative charges, while the carbon atoms attached to them, particularly the carbonyl carbons, would be positively charged. Bond order calculations would quantify the double or partial double bond character of the C-N and C-O bonds within the amide groups and the C-C and C-N bonds within the aromatic ring.
Conformational Analysis and Tautomerism
The flexibility and potential isomeric forms of the molecule are critical to its function and are explored through conformational and tautomeric analysis.
The presence of rotatable bonds in the two amide side chains and the amino group means that this compound can exist in multiple conformations. Computational methods can map the potential energy surface associated with these rotations.
Amide Rotation: The rotation around the C(pyridine)-C(amide) and C-N bonds of the carboxamide groups is restricted due to partial double bond character. Calculating the energy barriers for these rotations would identify the most stable (lowest energy) conformations and the energy required to transition between them. Steric hindrance between the amide groups, the methyl group, and the amino group would play a significant role in determining the preferred orientations.
Amino Group Inversion: The amino group can undergo a pyramidal inversion. The energy barrier for this process can also be calculated to understand its flexibility and the planarity of the nitrogen center.
Tautomerism is a key consideration for aminopyridines. The 2-amino group can exist in equilibrium with its imino tautomer, where a proton has migrated from the exocyclic amino group to the endocyclic pyridine nitrogen.
Figure 1: Amino-Imino Tautomerism
Computational studies on 2-amino-5-methylpyridine (B29535) have shown that the amino form is generally the more stable tautomer in the ground state. nih.gov However, the relative energies can be influenced by the solvent and by electronic excitation. Theoretical calculations would involve optimizing the geometry of both the amino and imino forms of this compound and calculating their relative energies to predict the equilibrium constant. The presence of the two electron-withdrawing dicarboxamide groups at the 3 and 5 positions could influence the stability of the tautomers compared to simpler aminopyridines.
Proton Transfer Pathways and Energy Barriers
Proton transfer (PT) is a fundamental reaction that can be investigated computationally and experimentally. Aminopyridines are notable for their ability to act as both electron donors and proton acceptors. mdpi.com The primary sites for protonation in this compound are the pyridine ring nitrogen and the exocyclic amino group.
Computational studies on related aminopyridine systems, such as the reaction between 2-amino-4-methylpyridine (B118599) and a proton donor like 2,6-dichloro-4-nitrophenol, confirm the formation of a stable 1:1 proton transfer complex. mdpi.comnih.govresearchgate.net Density Functional Theory (DFT) calculations, often employing methods like B3LYP with a 6-31+G(d,p) basis set, are used to model these reactions in both the gas phase and in various solvents. mdpi.comnih.govresearchgate.net Such studies indicate that proton transfer is often preceded by the formation of a hydrogen bond. mdpi.comnih.govresearchgate.net
The pathway typically involves the transfer of a proton from a donor molecule to the more basic pyridine nitrogen of the aminopyridine moiety. The stability of the resulting complex is quantified by the formation constant (KPT), which has been shown to be high in such systems, indicating a thermodynamically favorable process. nih.gov
While specific energy barriers for this compound are not documented in the available literature, the energy profile of such a reaction is influenced by several factors. These include the intrinsic basicity of the nitrogen atoms, the acidity of the proton donor, and the polarity of the solvent. mdpi.com In polar solvents, the energy barrier for proton transfer can be affected by competing hydrogen bonding interactions with solvent molecules. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are a powerful tool for studying these reactions in complex environments, such as within an enzyme active site, providing insights into how the surrounding matrix can stabilize or destabilize transition states and intermediates. nih.gov
Simulations of Intermolecular Interactions
Pairwise Interaction Energy Calculations
The stability of a crystal lattice is governed by a network of non-covalent intermolecular interactions. Pairwise interaction energy calculations are employed to quantify the strength of these connections between molecular pairs within the crystal structure. This analysis typically uses computational methods to dissect the total interaction energy into its constituent physical components: electrostatic, polarization, dispersion, and exchange-repulsion.
For pyridine-containing systems, energy framework analysis using methods like CE-B3LYP/6-31G(d,p) can reveal the dominant forces in the crystal packing. nih.gov The electrostatic energy component often emerges as a highly influential factor in the molecular arrangement of polar molecules. nih.gov In simulations of benzene-pyridine interactions, it was found that while dispersion forces are significant, the electrostatic term, arising from the permanent dipole of pyridine, plays a crucial role in determining the geometry and strength of the interaction. purdue.edu
For this compound, which possesses multiple hydrogen bond donors (amino and amide N-H) and acceptors (pyridine N, carbonyl O), strong electrostatic interactions, primarily hydrogen bonds, are expected to dominate the packing. The table below illustrates the typical energy components that would be calculated for interacting molecular pairs, based on methodologies applied to similar compounds.
| Interaction Type | Typical Energy Component | Magnitude (kJ/mol) | Description |
|---|---|---|---|
| Hydrogen Bond (N-H···O) | Coulombic (Electrostatic) | -20 to -40 | Strong directional interaction between a hydrogen bond donor and acceptor. |
| Hydrogen Bond (N-H···N) | Coulombic (Electrostatic) | -15 to -30 | Another key directional interaction stabilizing the crystal structure. |
| π-π Stacking | Dispersion | -5 to -15 | Attractive interaction between aromatic rings. |
| van der Waals | Dispersion | -2 to -10 | General non-specific attractive forces. |
| Total Energy | Sum of Components | Variable | The net interaction energy for a specific molecular pair. |
Note: The values presented are illustrative and based on calculations for similar molecular systems. Specific values for the title compound would require dedicated computational analysis.
Hirshfeld Surface and Fingerprint Plot Analysis from a Computational Perspective
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.net The surface is mapped with properties like dnorm, which simultaneously displays the distance from the surface to the nearest nucleus inside (di) and outside (de), normalized by van der Waals radii. Red spots on the dnorm surface highlight close intermolecular contacts, which are typically strong interactions like hydrogen bonds. nih.gov
For a molecule like this compound, with its rich set of functional groups, a diverse range of interactions is expected. Based on analyses of structurally related aminopyridines and pyridine carboxamides, the dominant interactions would likely be those involving hydrogen atoms. nih.govresearchgate.net
The following table summarizes the expected percentage contributions of various intermolecular contacts, as derived from Hirshfeld surface analyses of analogous compounds. nih.govresearchgate.net
| Intermolecular Contact Type | Expected Contribution (%) | Interaction Details |
|---|---|---|
| H···H | ~40 - 60% | Represents the largest contribution, typical for organic molecules, arising from van der Waals forces. nih.gov |
| O···H / H···O | ~15 - 25% | Corresponds to N-H···O and C-H···O hydrogen bonds involving the carboxamide groups. researchgate.net |
| N···H / H···N | ~10 - 20% | Indicates N-H···N hydrogen bonds between the amino group and pyridine or amide nitrogen atoms. nih.gov |
| C···H / H···C | ~10 - 20% | Represents weaker C-H···π or other van der Waals contacts. researchgate.net |
| C···C | ~1 - 5% | Suggests the presence of π-π stacking interactions between pyridine rings. |
The sharp "wings" or "spikes" often seen in the fingerprint plots for related compounds are characteristic of strong, directional hydrogen bonds, such as N-H···O and N-H···N, which would be crucial in dictating the supramolecular architecture of this compound.
Supramolecular Chemistry and Crystal Engineering
Host-Guest Chemistry and Recognition Phenomena
Further experimental and computational studies are required to elucidate the supramolecular properties of 2-Amino-4-methylpyridine-3,5-dicarboxamide.
Encapsulation and Inclusion Complex Formation
The unique arrangement of functional groups on the this compound scaffold suggests a predisposition for forming host-guest complexes. The dicarboxamide moieties, in particular, can act as versatile binding sites, capable of engaging in a variety of non-covalent interactions.
Research Findings on Analogous Systems:
Studies on analogous pyridine-dicarboxamide derivatives have demonstrated their capacity to form well-defined cavities that can encapsulate small molecules and ions. The formation of these inclusion complexes is driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. For instance, pyridine-2,6-dicarboxamides are known to self-assemble into intricate architectures capable of hosting guest species. The presence of the amino and methyl groups in this compound is expected to further modulate these interactions, influencing the size, shape, and selectivity of the resulting cavities.
The amino group can act as a hydrogen bond donor, while the methyl group can influence the steric environment and solubility. The carboxamide groups are particularly significant due to their ability to form strong and directional hydrogen bonds, a key feature in the construction of robust supramolecular capsules.
Potential for Host-Guest Chemistry:
The molecular structure of this compound allows for the formation of dimeric or higher-order assemblies through intermolecular hydrogen bonding between the carboxamide groups. These assemblies can create well-defined pockets capable of encapsulating guest molecules. The nature of the guest that can be encapsulated will depend on the size and shape of the cavity formed, as well as the electronic complementarity between the host and the guest.
Below is a table summarizing the potential interactions involved in inclusion complex formation:
| Interaction Type | Host Functional Group(s) | Potential Guest Molecules |
| Hydrogen Bonding | Carboxamide (N-H, C=O), Amino (N-H) | Molecules with hydrogen bond acceptors/donors (e.g., water, alcohols, carboxylic acids) |
| π-π Stacking | Pyridine (B92270) Ring | Aromatic molecules |
| van der Waals Forces | Entire Molecule | Small organic molecules |
Molecular Recognition Properties
The ability of this compound to selectively bind to other molecules is a cornerstone of its potential applications in areas such as sensing and catalysis. This molecular recognition capability is governed by the precise spatial arrangement and electronic properties of its functional groups.
Detailed Research Findings on Pyridine-Dicarboxamide Scaffolds:
Research on pyridine-dicarboxamide derivatives has highlighted their remarkable molecular recognition properties. These molecules have been shown to act as receptors for a variety of substrates, including anions, cations, and neutral molecules. The dicarboxamide units provide convergent hydrogen bonding sites that are particularly effective for anion recognition. The pyridine nitrogen can act as a Lewis basic site for coordination with metal ions or as a hydrogen bond acceptor.
The combination of an amino group and two carboxamide groups on the pyridine ring of this compound creates a rich array of binding possibilities. The amino group can enhance the hydrogen bond donating capacity of the molecule and introduce an additional site for interaction.
Binding Site Analysis:
The primary binding sites on this compound are the two carboxamide groups. The N-H protons are acidic enough to act as hydrogen bond donors, while the carbonyl oxygens are effective hydrogen bond acceptors. This dual functionality allows for the formation of multiple hydrogen bonds with a complementary substrate, leading to high affinity and selectivity.
The following table outlines the key structural features and their expected roles in molecular recognition:
| Structural Feature | Role in Molecular Recognition | Target Substrates |
| Carboxamide Groups | Hydrogen bond donor/acceptor sites | Anions (e.g., chloride, acetate), neutral molecules with complementary hydrogen bonding capabilities |
| Pyridine Nitrogen | Hydrogen bond acceptor, metal coordination site | Protic solvents, metal cations |
| Amino Group | Hydrogen bond donor | Anions, hydrogen bond acceptors |
| Methyl Group | Steric control, modulation of solubility | Influences the shape and accessibility of the binding cavity |
Advanced Applications in Materials Science
Development of Functional Materials
The functionalization of the pyridine (B92270) core, as seen in related molecules, is a key strategy in the development of novel materials with tailored properties. The introduction of carboxamide groups at the 3 and 5 positions would be expected to significantly influence the electronic and structural characteristics of the parent molecule, likely enhancing its coordination capabilities and potential for hydrogen bonding.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Amino-functionalized ligands are of significant interest in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers due to their ability to form robust and versatile structures. For instance, coordination complexes have been successfully prepared using 2-amino-3-methylpyridine (B33374) with metal ions like copper(II) and silver(I). In some cases, these ligands can act as bridging units, leading to the formation of polymeric structures. The specific coordination behavior often involves the ring nitrogen and the exocyclic amino group, creating extended networks.
The introduction of amino groups into the organic linkers of MOFs can lead to materials with enhanced properties, such as improved fluorescence and sensing capabilities. Research on dicarboxylate ligands with amino functionalities has demonstrated the successful synthesis of novel MOFs with d¹⁰ metal ions, resulting in three-dimensional frameworks with interesting topologies and potential applications in gas sorption and chemical sensing google.com.
Application in Optoelectronic and Sensing Technologies
Pyridine derivatives are integral to the development of materials for optoelectronic and sensing applications. The electronic properties of these compounds can be finely tuned through substituent effects. While no direct data exists for 2-Amino-4-methylpyridine-3,5-dicarboxamide, related copper(II) complexes involving 2-amino-4-methylpyridine (B118599) have been investigated for their photoresponse properties researchgate.net. These studies suggest that the incorporation of such ligands can lead to materials with interesting electrical characteristics, including Schottky diode behavior.
Furthermore, the principle of using functionalized pyridine derivatives in sensing technologies is well-established. For example, a selective optode for the detection of lead ions was developed using a different functionalized pyridine, demonstrating the potential for these types of molecules to act as chromophores in chemical sensors solubilityofthings.com. The amino and carboxamide groups in the title compound would theoretically provide excellent binding sites for metal ions, making it a candidate for similar sensing applications.
Role in Luminescent Materials
The table below summarizes the luminescent properties of some coordination complexes based on a related aminopyridine ligand.
| Compound | Metal Ion | Excitation λmax (nm) | Emission λmax (nm) |
| Complex 2 | Ag(I) | 311 | 337 |
| Complex 3 | Cu(II) | 335 | 369 |
| Complex 4 | Ag(I) | 295 | 352 |
| Data derived from studies on 2-amino-3-methylpyridine complexes. nih.gov |
Structure-Property Relationship Studies in Materials Design
The design of new materials with specific functionalities relies heavily on understanding the relationship between a molecule's structure and its macroscopic properties.
Correlation of Molecular Structure with Bulk Material Performance
The performance of a material is intrinsically linked to the molecular structure of its components. In the context of coordination polymers and MOFs, the geometry of the organic ligand, the coordination preference of the metal ion, and the resulting network topology all play crucial roles. For example, the use of 2-amino-4-methylpyridine as an auxiliary ligand in copper(II)-malonate complexes has been shown to result in significant structural variations, from one-dimensional anionic chains to mononuclear complexes, which in turn affects their physical properties researchgate.net.
Theoretical studies on related molecules, such as 2-amino-5-bromo-4-methylpyridine, have been used to calculate properties like hyperpolarizability, polarizability, and dipole moment, providing insights into their potential for nonlinear optical applications. Such computational approaches are invaluable for predicting the properties of new materials before their synthesis.
Engineering Materials with Tunable Properties
A key goal in materials science is the ability to engineer materials with precisely controlled and tunable properties. This can be achieved by systematically modifying the molecular building blocks. For instance, in the realm of MOFs, the properties can be tuned by altering the organic linker, the metal node, or by post-synthetic modification. The introduction of functional groups, such as the dicarboxamide groups in the title compound, would be a prime example of a strategy to tune the properties of a pyridine-based linker. These groups could influence factors such as pore size, polarity, and the potential for specific host-guest interactions, thereby tuning the material's adsorption, catalytic, or sensing capabilities.
Future Research Directions and Prospects
Rational Design of Derivatives with Tailored Properties
The rational design of derivatives of 2-Amino-4-methylpyridine-3,5-dicarboxamide would be a primary avenue of research. By systematically modifying its structure, new compounds with specific, enhanced properties could be developed. This approach would involve computational modeling to predict the effects of various functional groups on the molecule's electronic and steric properties.
Key areas for modification would include the amide functionalities at the 3 and 5 positions. For instance, substitution on the amide nitrogens could influence solubility, hydrogen bonding capabilities, and interactions with biological targets. Research could explore the introduction of a range of substituents, from simple alkyl chains to more complex aromatic or heterocyclic rings. The goal would be to create a library of derivatives to be screened for various activities.
Table 1: Potential Modifications for Derivative Design
| Position of Modification | Type of Modification | Potential Impact |
| Amide Nitrogen (Position 3) | Alkylation, Arylation | Altered solubility and biological target affinity |
| Amide Nitrogen (Position 5) | Introduction of chiral auxiliaries | Stereoselective interactions |
| Pyridine (B92270) Ring (Position 6) | Halogenation, Alkoxylation | Modified electronic properties and metabolic stability |
| Methyl Group (Position 4) | Functionalization | Introduction of new reactive handles |
Integration into Hybrid Material Systems
The dicarboxamide functionality of this compound suggests its potential as a building block for hybrid material systems. The two amide groups can act as hydrogen bond donors and acceptors, facilitating the formation of self-assembled structures or coordination complexes with metal ions.
Future research could investigate the integration of this compound into metal-organic frameworks (MOFs) or coordination polymers. The pyridine nitrogen and the amide oxygens could serve as coordination sites for various metal centers, leading to the formation of novel materials with potential applications in gas storage, catalysis, or sensing. The amino group could also be utilized for post-synthetic modification of these materials.
Green Chemistry Approaches for Sustainable Synthesis
Developing environmentally friendly and efficient synthetic routes to this compound would be a crucial aspect of its future research. Traditional synthetic methods often rely on harsh reagents and organic solvents. Green chemistry approaches would aim to minimize waste, reduce energy consumption, and utilize renewable resources.
Potential green synthetic strategies could include:
Catalytic Methods: Employing efficient and recyclable catalysts to promote the key bond-forming reactions.
Alternative Solvents: Utilizing water, supercritical fluids, or deep eutectic solvents to replace volatile organic compounds. researchgate.net
One-Pot Reactions: Designing multi-component reactions where several synthetic steps are combined into a single operation, reducing the need for intermediate purification. researchgate.net
Advanced Characterization Techniques and In Situ Studies
A thorough understanding of the structure-property relationships of this compound and its derivatives would require the use of advanced characterization techniques. While standard techniques like NMR and mass spectrometry would be essential for confirming molecular structures, more advanced methods would provide deeper insights.
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state and to understand intermolecular interactions.
In Situ Spectroscopy: Techniques such as in situ FTIR or Raman spectroscopy could be used to monitor the synthesis of the compound or its interactions with other molecules in real-time.
Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict molecular geometries, electronic properties, and spectroscopic signatures, complementing experimental data.
Q & A
Q. What are the standard synthetic routes for 2-Amino-4-methylpyridine-3,5-dicarboxamide derivatives?
The synthesis typically involves tandem reactions such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization. For example, 4-alkyl-6-amino-N³,N⁵-diaryl derivatives are synthesized via sequential steps with yields ranging from 25% to 96%, depending on substituent steric effects and reaction optimization. Key intermediates are characterized using H NMR, IR, and HRMS to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
- H NMR : Confirms substituent positions and hydrogen bonding (e.g., NH peaks at δ 5.85–9.95 ppm in dihydropyridine derivatives) .
- IR spectroscopy : Identifies functional groups such as C=O stretches (1665–1681 cm) and N-H bends (1536–1542 cm) .
- HRMS : Validates molecular weights (e.g., m/z 558 [M] for a 2,6-dimethyl-dihydropyridine derivative) .
Q. How are hydrogen-bonding interactions analyzed in crystal structures of related compounds?
Hirshfeld surface analysis and X-ray diffraction (XRD) are used to map intermolecular interactions. For example, in pincer-type tricationic compounds, O–H···N and N–H···O hydrogen bonds form 3D networks, influencing crystal packing and stability. XRD data (CCDC 2086624) provide bond lengths and angles for structural validation .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during alkylation of pyridine-dicarboxamide derivatives?
Regioselective alkylation at sulfur atoms is achieved by controlling reaction conditions (e.g., solvent polarity, temperature). In 6-allylsulfanyl derivatives, XRD confirms S-alkylation over N-alkylation, with steric and electronic factors guiding selectivity. Optimization involves adjusting substituent bulkiness and using catalysts like Raney nickel .
Q. What strategies improve synthetic yields when steric hindrance limits reactivity?
- Substituent modulation : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, improving reaction rates. For example, 2-Amino-4-(4-isobutoxyphenyl) derivatives yield 26–37% under controlled conditions .
- Microwave-assisted synthesis : Reduces reaction time and improves purity, as seen in pyrido[3,2-f][1,4]thiazepine derivatives .
Q. How do structural modifications influence biological activity in pyridine-dicarboxamide derivatives?
- Core functionalization : Introducing arylthio groups (e.g., phenylthio at position 6) enhances interactions with biomolecular targets. For instance, 2-Amino-4-(4-ethoxyphenyl) derivatives show potential as enzyme inhibitors due to improved binding affinity .
- Bioisosteric replacement : Replacing methyl with cyclopropylmethoxy groups alters pharmacokinetic properties, as explored in non-nucleoside agonist design .
Q. What methods resolve contradictions in spectroscopic data for structurally similar derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
